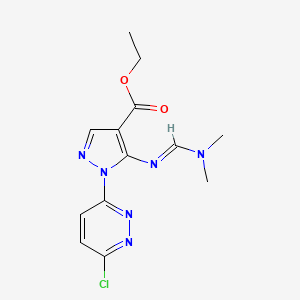
(E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H15ClN6O2 and its molecular weight is 322.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate is a derivative of pyrazole, which has garnered attention due to its potential biological activities. Pyrazole derivatives are known for various pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazole ring : Central to its activity.
- Chloropyridazine substitution : Imparts specific electronic properties.
- Dimethylamino group : Enhances solubility and biological activity.
Biological Activity Overview
The biological activity of the compound has been evaluated through various studies, demonstrating significant effects in different biological systems.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The compound's structure suggests potential antibacterial activity due to the presence of the chloropyridazine moiety, which is known to enhance antimicrobial efficacy.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Related pyrazole derivatives | Various levels of inhibition against Gram-positive and Gram-negative bacteria |
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated by the interaction of the pyrazole core with specific cellular targets.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Ather et al. (2010) | Human cancer cell lines | 10 - 30 | Induced apoptosis through mitochondrial pathway |
| In silico studies | Various cancer models | Predicted binding affinity to target proteins | Suggests potential for further development |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. The presence of electron-withdrawing groups such as chlorine enhances the inhibitory potency against various biological targets.
Key Findings on SAR
- Chlorine Substitution : Enhances interaction with biological targets due to increased electronegativity.
- Dimethylamino Group : Improves solubility and may enhance cellular uptake.
- Carboxylate Functionality : Important for binding interactions with target enzymes.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antiviral Activity : Compounds with similar structures have shown effectiveness as neuraminidase inhibitors, suggesting that our compound may also exhibit antiviral properties against influenza viruses .
- Inhibition of Enzymatic Activity : Related pyrazole derivatives have been tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine synthesis .
Propiedades
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)-5-[(E)-dimethylaminomethylideneamino]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O2/c1-4-22-13(21)9-7-16-20(12(9)15-8-19(2)3)11-6-5-10(14)17-18-11/h5-8H,4H2,1-3H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCHXZSHKAFKDR-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














